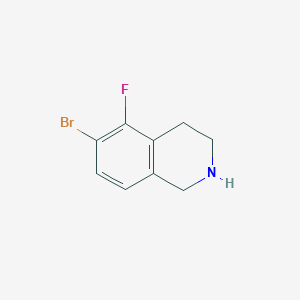

6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline

Beschreibung

Chemical Identity and Nomenclature

6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline is systematically identified by its International Union of Pure and Applied Chemistry name, which precisely describes the positions of the halogen substituents on the tetrahydroisoquinoline ring system. The compound possesses the molecular formula C₉H₉BrFN, indicating the presence of nine carbon atoms, nine hydrogen atoms, one bromine atom, one fluorine atom, and one nitrogen atom within its molecular structure. The systematic naming convention reflects the numbering system of the tetrahydroisoquinoline ring, where the bromine substitution occurs at position 6 and the fluorine substitution at position 5.

The compound's chemical structure can be represented through multiple standardized notations. The Simplified Molecular Input Line Entry System representation is recorded as C1CNCC2=C1C(=C(C=C2)Br)F, which provides a linear description of the molecular connectivity. The International Chemical Identifier string is documented as InChI=1S/C9H9BrFN/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-2,12H,3-5H2, offering a standardized method for chemical database searches and computational applications. The corresponding International Chemical Identifier Key is AUBCNXWUINQWCX-UHFFFAOYSA-N, providing a unique hashed identifier for this specific molecular structure.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₉H₉BrFN |

| Molecular Weight | 230.08 g/mol |

| International Chemical Identifier Key | AUBCNXWUINQWCX-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C1CNCC2=C1C(=C(C=C2)Br)F |

Position within Tetrahydroisoquinoline Class of Heterocyclic Compounds

This compound belongs to the extensive family of tetrahydroisoquinoline alkaloids, which constitute one of the largest groups of natural products with remarkable structural diversity and biological activity. The tetrahydroisoquinoline core structure, also known by the designation 1,2,3,4-tetrahydroisoquinoline, is classified as a secondary amine derived from isoquinoline through hydrogenation processes. This fundamental scaffold appears throughout numerous bioactive compounds and pharmaceutical agents, establishing its importance in medicinal chemistry applications.

The tetrahydroisoquinoline class encompasses compounds ranging from simple natural products to complex multi-ring systems such as the ecteinascidins. These compounds exhibit diverse biological activities and have been extensively investigated due to their intricate structural features and high therapeutic potential. The 1,2,3,4-tetrahydroisoquinoline ring system serves as a conformationally restrained analog of β-phenethylamine and amphetamine, which contributes to its significance in neuropharmacological research.

Research has demonstrated that tetrahydroisoquinoline derivatives possess weakly basic properties as secondary amines and readily form salts with strong acids. The heterocyclic scaffold can undergo various chemical transformations, including dehydrogenation to yield isoquinoline and further hydrogenation to produce decahydroisoquinoline derivatives. The structural framework also enables oxidation reactions using hydrogen peroxide catalyzed by selenium dioxide to generate the corresponding nitrone compounds.

Historical Context and Development of Halogenated Tetrahydroisoquinolines

The development of halogenated tetrahydroisoquinoline derivatives emerged from systematic structure-activity relationship studies aimed at understanding the influence of substituent modifications on biological activity. Early research focused on the preparation of halogenated 1-benzyl-7-chloro-6-hydroxy-tetrahydroisoquinolines to explore their affinity for dopamine receptors, revealing that halogen placement significantly modulates receptor binding properties. These investigations demonstrated that compounds containing strategic halogen substitutions displayed high affinity for both dopamine D1-like and D2-like receptors in striatal membranes.

Historical synthetic approaches to tetrahydroisoquinoline derivatives have utilized various methodologies, including Pictet-Spengler condensation reactions, Bischler-Napieralski cyclizations, and electrochemical methods. The development of halogenated variants required specialized synthetic protocols to achieve regioselective introduction of halogen substituents at specific positions on the tetrahydroisoquinoline ring system. Research groups have employed protecting group strategies and sequential functionalization approaches to construct these complex halogenated structures.

The evolution of synthetic methodologies has paralleled advances in understanding the biological significance of halogen substitution patterns. Studies have revealed that the specific positioning of halogen atoms can dramatically alter the pharmacological profiles of tetrahydroisoquinoline derivatives. For instance, 2'-bromobenzyl derivatives have demonstrated nanomolar range affinity values, while 2',4'-dichlorobenzyl-tetrahydroisoquinoline analogs have shown distinct activity profiles. These findings have guided the rational design of new halogenated tetrahydroisoquinoline compounds with improved therapeutic properties.

Significance in Contemporary Chemical Research

Contemporary research involving this compound has focused primarily on its applications in pharmaceutical development and neuroscience research. The compound has gained attention for its potential utility in developing dopamine receptor modulators and central nervous system agents, reflecting the broader interest in tetrahydroisoquinoline derivatives for neurotherapeutic applications. Studies have indicated that the specific halogenation pattern of this compound contributes to unique physicochemical and biological properties that distinguish it from other tetrahydroisoquinoline derivatives.

Recent investigations have explored the structure-activity relationships of halogenated tetrahydroisoquinoline compounds, with particular emphasis on their interactions with neurotransmitter receptors. Research has identified tetrahydroisoquinoline derivatives as positive allosteric modulators of N-methyl-D-aspartate receptors, with specific substitution patterns influencing subunit selectivity. The presence of halogen substituents has been shown to significantly affect potency and selectivity profiles, making compounds like this compound valuable tools for neuropharmacological research.

The compound has also found applications as a synthetic intermediate in the preparation of more complex pharmaceutical agents. Its strategic halogen substitutions provide reactive sites for further chemical modifications, enabling the construction of diverse molecular architectures. Modern synthetic approaches have employed this compound in cross-coupling reactions, nucleophilic substitution processes, and other transformations that leverage the reactivity of the halogen substituents.

| Research Application | Significance |

|---|---|

| Dopamine Receptor Modulation | High affinity binding studies |

| Central Nervous System Research | Neurotransmitter system investigations |

| Synthetic Intermediate | Building block for complex pharmaceuticals |

| Structure-Activity Studies | Halogen substitution effect analysis |

Chemical Abstracts Service Registration and Identification

This compound is registered in the Chemical Abstracts Service database under the identifier 1781658-50-1. This registration number provides unique identification for the compound in chemical databases and regulatory systems worldwide. The Chemical Abstracts Service identifier enables precise tracking and referencing of the compound across scientific literature, patent databases, and commercial chemical suppliers.

The compound is also catalogued in PubChem, a major chemical database maintained by the National Center for Biotechnology Information, where it is assigned the identifier 84693242. This database entry provides comprehensive information including molecular structure, physicochemical properties, and predicted collision cross sections for various ionization adducts. The PubChem entry includes detailed spectroscopic data and computational predictions that support analytical characterization and identification of the compound.

Commercial availability of this compound has been documented through multiple chemical suppliers, with reported purity levels typically ranging from 95% to 97%. The compound is generally supplied as a research-grade material for laboratory investigations and pharmaceutical development applications. Storage recommendations typically specify maintenance under inert atmosphere conditions at room temperature to preserve chemical stability.

The molecular descriptor code MFCD28991843 provides an additional unique identifier for the compound in chemical inventory systems. This coding system facilitates tracking and management of the compound in laboratory and commercial settings. The availability of multiple standardized identifiers ensures reliable communication about this specific chemical entity across diverse research and commercial contexts.

Eigenschaften

IUPAC Name |

6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-2,12H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBCNXWUINQWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination and Fluorination of Tetrahydroisoquinoline

Starting from tetrahydroisoquinoline, the compound can be selectively brominated and fluorinated under controlled conditions. The key steps involve:

- Bromination: Using bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents, often in the presence of radical initiators or acids to facilitate regioselectivity at the desired position (position 6).

- Fluorination: Introduction of fluorine utilizing fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), which enable electrophilic fluorination at specific sites.

Reaction Conditions & Parameters:

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Bromination | Br₂ or NBS | Acetic acid or dichloromethane | Room temperature to 50°C | Regioselective at position 6 |

| Fluorination | Selectfluor or NFSI | Acetonitrile or DMSO | 0°C to room temperature | Electrophilic fluorination |

- Bromination tends to be regioselective when performed in the presence of radical initiators or under controlled temperature conditions.

- Fluorination efficiency improves with polar aprotic solvents like DMSO, which stabilize the fluorinating agent and facilitate electrophilic attack.

Reduction of Brominated and Fluorinated Precursors

Alternative approach involves synthesizing precursors that already contain the bromine and fluorine atoms, then reducing or modifying these intermediates to obtain the target compound.

- Reduction of Nitro or Oxidized Derivatives: Using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert oxidized intermediates into the tetrahydroisoquinoline framework.

- Crude brominated and fluorinated intermediates are combined with reducing agents in anhydrous ether or alcohol solvents.

- The reduction conditions are optimized to preserve the halogen substituents while achieving the desired ring saturation.

Multi-step Synthesis via Indoline Intermediates

Research findings suggest that a multi-step route involving the formation of indoline intermediates followed by cyclization and halogenation can be effective:

- Step 1: Synthesis of indoline derivatives via cyclization of appropriate amino precursors.

- Step 2: Electrophilic halogenation (bromination and fluorination) on indoline or related intermediates.

- Step 3: Ring saturation and functional group adjustments to yield the tetrahydroisoquinoline core with desired substitutions.

Industrial Production Techniques

For large-scale synthesis, process optimization includes:

- Continuous flow reactors for precise control of reaction conditions.

- Use of automated systems for reagent addition and temperature regulation.

- Purification through chromatography or crystallization to ensure high purity.

Data Table: Comparison of Preparation Methods

| Method | Starting Material | Key Reagents | Main Advantages | Limitations |

|---|---|---|---|---|

| Direct Bromination & Fluorination | Tetrahydroisoquinoline | Br₂, Selectfluor/NFSI | Simple, direct | Regioselectivity challenges |

| Precursor Reduction | Brominated/fluorinated precursors | LiAlH₄, NaBH₄ | High control | Multi-step process |

| Indoline Intermediate Route | Amino precursors | Halogenating agents | Good regioselectivity | Longer synthesis route |

Research Findings Summary

- The most efficient synthetic routes involve regioselective halogenation of tetrahydroisoquinoline derivatives, followed by reduction or cyclization steps.

- Electrophilic fluorination and bromination are favored for their selectivity, especially when performed under controlled conditions with polar solvents.

- Industrial methods emphasize continuous processing and purification to maximize yield and purity.

Wissenschaftliche Forschungsanwendungen

Chemistry

6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline serves as a building block in organic synthesis. Its unique halogen substituents allow it to participate in various chemical reactions such as:

- Substitution Reactions: The bromine or fluorine atoms can be replaced by other functional groups.

- Oxidation/Reduction Reactions: It can undergo oxidation to form oxidized derivatives or reduction to yield different products.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Anti-inflammatory Properties: Studies suggest that derivatives of tetrahydroisoquinolines may modulate inflammatory pathways.

- Anticancer Activity: In vitro studies have shown that certain THIQ derivatives can induce apoptosis in cancer cell lines through caspase activation pathways .

Medicine

The compound is being explored for its potential as a therapeutic agent :

- Drug Development: Its structural features may lead to the discovery of new drugs targeting various diseases, including cancer and neurodegenerative disorders .

- Biological Imaging Probes: It can be utilized in the development of imaging agents due to its specific interactions with biological targets.

Industry

In industrial applications, this compound is used in the synthesis of:

- Agrochemicals: The compound can serve as an intermediate in the production of pesticides and herbicides.

- Specialty Chemicals: Its reactivity makes it valuable in the development of dyes and pigments.

Antimicrobial Efficacy

A study evaluated various tetrahydroisoquinoline compounds against pathogenic bacteria. Results indicated that some exhibited significant inhibitory effects at low concentrations, suggesting potential for development into antimicrobial agents.

Antiviral Studies

Compounds structurally similar to this compound were tested for their ability to inhibit SARS-CoV-2 replication in cell cultures. Certain analogs demonstrated effectiveness in reducing viral load significantly.

Cancer Research

In vitro studies demonstrated that tetrahydroisoquinoline derivatives could induce apoptosis in various cancer cell lines through activation of specific apoptotic pathways. This highlights the potential of these compounds in cancer therapeutics.

Wirkmechanismus

The mechanism of action of 6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Selected THIQ Derivatives

Key Observations :

Key Observations :

- Optimized Protocols : The use of formalin in 6-Bromo-2-methylsulfonyl-THIQ synthesis reduced reaction time from 72 hours to 30 minutes while achieving >80% yield, highlighting efficiency gains over traditional methods .

Physicochemical Properties

Table 3: Physicochemical Data

Key Observations :

- Salt Forms : Hydrochloride derivatives (e.g., 7-Fluoro-THIQ hydrochloride, ) improve water solubility, whereas free bases like 6-Bromo-5-fluoro-THIQ may require organic solvents.

- Collision Cross-Section : The CCS value of 6-Bromo-5-fluoro-THIQ aids in its identification via ion mobility spectrometry .

Biologische Aktivität

6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

This compound features a tetrahydroisoquinoline scaffold with bromine and fluorine substituents at the 6 and 5 positions, respectively. This unique arrangement influences its reactivity and biological interactions.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 6; fluorine at position 5 | Antihypertensive effects; potential anticancer properties |

| 8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline | Bromine at position 8; fluorine at position 6 | Neuroprotective properties |

| 8-Fluoro-3,4-dihydroisoquinoline | Lacks bromine; only fluorine present | Antimicrobial activity |

Antihypertensive Effects

Research indicates that this compound exhibits antihypertensive properties. The presence of halogen atoms may enhance its interaction with adrenergic receptors or other cardiovascular targets.

Neuroprotective Properties

Similar compounds in the tetrahydroisoquinoline family have shown neuroprotective effects. Studies suggest that the structural characteristics of this compound could lead to beneficial outcomes in neurodegenerative disorders by modulating neurotransmitter systems .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets:

- Receptor Binding : The compound may bind to neurotransmitter receptors or enzymes involved in cardiovascular regulation and neuroprotection.

- Enzyme Modulation : It could influence enzyme activity related to inflammation or cellular signaling pathways .

Case Studies and Research Findings

Recent studies have highlighted the potential of THIQ derivatives in drug development:

- Anticancer Studies : A study explored various THIQ derivatives for their anticancer properties. Compounds similar to this compound were found to inhibit cancer cell proliferation through apoptosis induction mechanisms .

- Neuroprotective Research : A review noted that THIQ analogs exhibit protective effects against neuronal damage in models of neurodegeneration. The unique halogen substitutions may enhance their efficacy compared to non-halogenated analogs .

- Antimicrobial Evaluation : Compounds derived from the tetrahydroisoquinoline structure were tested against multiple bacterial strains. Some derivatives showed significant bacteriostatic activity against Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the standard synthetic routes for preparing 6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline?

- Methodological Answer : The synthesis typically involves halogenation of a pre-functionalized tetrahydroisoquinoline scaffold. For example:

- Fluorination : Electrophilic fluorination using reagents like Selectfluor® on a tetrahydroisoquinoline precursor.

- Bromination : Direct bromination at the 6-position using N-bromosuccinimide (NBS) under radical initiation or via Friedel-Crafts conditions if the aromatic ring is activated.

Note that regioselectivity must be controlled, as competing halogenation at adjacent positions (e.g., 4-bromo or 7-fluoro derivatives) is possible. Purity is validated using HPLC (>95% HLC/GC) .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for adjacent Br/F groups). ¹⁹F NMR is critical for verifying fluorine incorporation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ for C₁₀H₁₀BrFN).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% by HLC/GC).

- Melting Point : Consistency with literature values (if available) for solid derivatives .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The bromine at position 6 may hinder access to catalysts in Suzuki-Miyaura couplings. Using bulky ligands (e.g., SPhos) or microwave-assisted conditions can improve yields.

- Electronic Effects : The electron-withdrawing fluorine at position 5 deactivates the aromatic ring, slowing oxidative addition in palladium-catalyzed reactions. Optimize with electron-rich catalysts (e.g., Pd(PPh₃)₄) or elevated temperatures.

- Case Study : Analogous boronic acid derivatives (e.g., 4-Bromo-3-fluorophenylboronic acid) show similar challenges, requiring tailored conditions for efficient coupling .

Q. What strategies mitigate competing side reactions during functionalization of the tetrahydroisoquinoline scaffold?

- Methodological Answer :

- Protecting Groups : Temporarily protect the amine in the tetrahydroisoquinoline core (e.g., Boc or Fmoc) to prevent undesired N-alkylation or oxidation.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce side products.

- Temperature Control : Lower temperatures (−78°C to 0°C) suppress thermal decomposition observed in halogenation reactions of similar compounds (e.g., 2-Bromo-5-fluorophenol) .

Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?

- Methodological Answer :

- Scale-Up Analysis : Monitor reaction kinetics using in situ FTIR or Raman spectroscopy to identify bottlenecks (e.g., heat dissipation or mixing inefficiencies).

- Byproduct Profiling : Use LC-MS to characterize impurities (e.g., dihalogenated byproducts from over-bromination, as seen in 1-Bromo-2,5-dichloro-3-fluorobenzene syntheses).

- Statistical Optimization : Apply Design of Experiments (DoE) to variables like catalyst loading, solvent ratio, and reaction time .

Applications in Drug Discovery

Q. What role does this compound play in medicinal chemistry?

- Methodological Answer :

- Scaffold for Analogs : The compound serves as a precursor for CNS-targeting agents (e.g., dopamine receptor modulators).

- Bioisosteric Replacement : The bromine and fluorine substituents enhance metabolic stability and binding affinity, as seen in related tetrahydroisoquinoline derivatives (e.g., 6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline) .

- In Vivo Studies : Radiolabeled versions (e.g., ¹⁸F for PET imaging) require precise control of halogen positioning to avoid off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.